Mitoquinol
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Overview
Description
Mitoquinol cation, also known as mitoquinone mesylate, is a synthetic analogue of coenzyme Q10. It was first developed in New Zealand in the late 1990s. This compound is known for its potent antioxidant properties and its ability to target mitochondria, the energy-producing organelles within cells. This compound cation is designed to combat oxidative stress by neutralizing free radicals directly within the mitochondria, thereby protecting cells from damage and promoting overall cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mitoquinol cation involves the covalent attachment of a lipophilic triphenylphosphonium cation to a quinone moiety. The process typically starts with the preparation of the quinone intermediate, followed by its conjugation with the triphenylphosphonium cation under specific reaction conditions. The final product is then purified and converted into its mesylate salt form for enhanced stability and bioavailability .
Industrial Production Methods: Industrial production of this compound cation follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: Mitoquinol cation undergoes several types of chemical reactions, including:
Reduction: The reduction of mitoquinone to this compound is a key reaction that restores its antioxidant capacity.
Substitution: The triphenylphosphonium cation can undergo substitution reactions, although these are less common in biological systems.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or other oxidizing agents.
Reduction: Involves the mitochondrial electron transport chain or other reducing agents.
Substitution: Requires specific nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Mitoquinone
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mitoquinol cation has a wide range of scientific research applications, including:
Mechanism of Action
Mitoquinol cation exerts its effects by targeting mitochondria and neutralizing free radicals at their source. The compound’s unique structure allows it to easily penetrate the mitochondrial membrane, where it accumulates due to the large mitochondrial membrane potential. Once inside the mitochondria, this compound cation acts as a potent antioxidant, neutralizing free radicals and preventing oxidative damage to mitochondrial DNA, proteins, and lipids. This action helps maintain mitochondrial function and overall cellular health .
Comparison with Similar Compounds
Coenzyme Q10 (CoQ10): A naturally occurring antioxidant that also targets mitochondria but has lower bioavailability and mitochondrial penetration compared to mitoquinol cation.
Pyrroloquinoline quinone (PQQ): Another mitochondrial-targeted antioxidant with distinct mechanisms and applications.
Uniqueness of this compound Cation: this compound cation stands out due to its enhanced mitochondrial targeting and bioavailability. Unlike other antioxidants, its unique structure allows it to accumulate within mitochondria up to 1,000-fold higher than non-targeted antioxidants. This high concentration within mitochondria enables this compound cation to effectively neutralize free radicals and protect against oxidative damage more efficiently than similar compounds .
Properties
CAS No. |
747398-82-9 |
---|---|
Molecular Formula |
C37H46O4P+ |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium |
InChI |
InChI=1S/C37H45O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39)/p+1 |
InChI Key |
SIRZPOBKMRMKDI-UHFFFAOYSA-O |
SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
mitoquinol |
Origin of Product |
United States |
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